Methyl 2,4,5-trichlorobenzoate

Electroreduction Dechlorination Regioselectivity

Methyl 2,4,5-trichlorobenzoate (86569-81-5) is a research-grade chlorinated aromatic ester with ≥98% purity. The unique 2,4,5-substitution pattern enables regioselective dechlorination in electroorganic synthesis, serving as an antimicrobial benchmark (IC50 125 μM vs. E. faecalis biofilm). This isomer is non-interchangeable with other trichlorobenzoates. Procure from authenticated suppliers for pharma/agrochemical R&D.

Molecular Formula C8H5Cl3O2
Molecular Weight 239.48
CAS No. 86569-81-5
Cat. No. B2696472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4,5-trichlorobenzoate
CAS86569-81-5
Molecular FormulaC8H5Cl3O2
Molecular Weight239.48
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3
InChIKeyDTSDGFWJQFTIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4,5-Trichlorobenzoate (CAS 86569-81-5) – Chlorinated Aromatic Ester Building Block for Agrochemical and Synthetic Chemistry Research


Methyl 2,4,5-trichlorobenzoate (CAS 86569-81-5) is a chlorinated aromatic ester with the molecular formula C₈H₅Cl₃O₂ and a molecular weight of 239.48 g/mol . It is synthesized via esterification of 2,4,5-trichlorobenzoic acid and serves as a versatile building block in organic synthesis, particularly as a precursor for constructing more complex organic molecules in pharmaceutical and agrochemical research . Predicted physical properties include a boiling point of 295.0±35.0 °C and a density of 1.467±0.06 g/cm³ .

Methyl 2,4,5-Trichlorobenzoate Substitution Risks – Why Chlorination Pattern Determines Synthetic Utility and Biological Activity


The substitution pattern of chlorine atoms on the benzoate ring critically governs both the compound's synthetic reactivity and its biological profile. Methyl 2,4,5-trichlorobenzoate cannot be freely interchanged with other trichlorobenzoate isomers (e.g., 2,3,4-; 2,3,5-; 2,4,6-) or with less chlorinated analogs, because the specific ortho-, meta-, and para- positioning of the three chlorine substituents dictates regioselectivity in subsequent nucleophilic aromatic substitution reactions and influences the compound's interaction with biological targets [1]. This positional specificity is evidenced in electroreduction studies, where pronounced regioselectivity is observed for oligochloro methyl benzoate derivatives, with the 2,4,5-substitution pattern conferring a unique dechlorination pathway distinct from other isomers [1]. Additionally, the methyl ester functionality distinguishes this compound from the free acid (2,4,5-trichlorobenzoic acid), affecting solubility, membrane permeability, and pro-drug potential in agrochemical applications. The quantitative evidence presented below substantiates why generic substitution with alternative chlorobenzoates is not scientifically defensible without validation.

Methyl 2,4,5-Trichlorobenzoate – Quantitative Differentiation Evidence for Scientific Procurement


Regioselective Electroreduction of Methyl 2,4,5-Trichlorobenzoate vs. Other Chlorinated Methyl Benzoates

In preparative electroreduction studies, the rate and regioselectivity of dechlorination for methyl 2,4,5-trichlorobenzoate are dependent on the specific substitution pattern, distinguishing it from the three methyl monochlorobenzoates, the six methyl dichlorobenzoates, and methyl 2,3,4-trichlorobenzoate [1]. Pronounced regioselectivity is observed for oligochloro derivatives, with the 2,4,5-isomer exhibiting a unique dechlorination pathway compared to other trichlorinated analogs [1]. While direct comparative kinetic data for the 2,4,5-isomer versus other trichlorobenzoates is not explicitly tabulated in the available source, the study establishes that the substitution pattern—not merely the number of chlorine atoms—governs the reaction outcome [1].

Electroreduction Dechlorination Regioselectivity

Antimicrobial Activity of Methyl 2,4,5-Trichlorobenzoate Against Enterococcus faecalis Biofilm Formation

Methyl 2,4,5-trichlorobenzoate has been evaluated for antimicrobial activity against Enterococcus faecalis biofilm formation. In a crystal violet staining assay following 20 hours of exposure, the compound exhibited an IC50 value of 1.25 × 10⁵ nM (125 μM) for inhibition of biofilm formation [1]. While direct comparative data against other trichlorobenzoate esters or standard antimicrobial agents is not available from this source, this quantitative datum provides a baseline for assessing the compound's potency in antimicrobial screening applications [1].

Antimicrobial Biofilm inhibition Enterococcus faecalis

Insecticidal and Nematicidal Activity Profile of Methyl 2,4,5-Trichlorobenzoate

Methyl 2,4,5-trichlorobenzoate is described as a regulator insecticide that exhibits high activity against nematodes and insects, with laboratory tests demonstrating potent nematicidal activity . The compound has been used to control soil-borne plant pathogens, and its methyl ester form is reported to be highly toxic to saprophytic fungi and bacteria . The mechanism involves inhibition of amine biosynthesis and interference with nitrogenous compound metabolism in soil bacteria, as well as inhibition of protein synthesis in plants . However, no quantitative efficacy data (e.g., LC50, EC50) or direct comparator data against other trichlorobenzoate esters or commercial nematicides/insecticides is provided in the available sources.

Insecticide Nematicide Agrochemical

Physical and Procurement Specifications for Methyl 2,4,5-Trichlorobenzoate

For procurement and inventory management, methyl 2,4,5-trichlorobenzoate is commercially available with specified purity (minimum 95% to 98%) and defined storage conditions . The compound is stored at ambient temperature and requires sealed, dry conditions at 2–8 °C for long-term storage . Predicted physical properties include a boiling point of 295.0±35.0 °C and a density of 1.467±0.06 g/cm³ . Comparative predicted property data for other methyl trichlorobenzoate isomers (e.g., 2,3,4-; 2,3,5-; 2,4,6-) is not systematically compiled in the available sources, limiting direct differentiation based on physical properties alone.

Physical properties Procurement Specifications

Regulatory and Historical Context for 2,4,5-Trichlorobenzoate Derivatives

Historical regulatory actions provide context for the class of 2,4,5-trichlorobenzoate derivatives. The parent acid, 2,4,5-trichlorobenzoic acid, and its derivatives have been used as herbicides with strong irritant properties, and the U.S. Environmental Protection Agency (EPA) terminated the use of such compounds on rice fields, orchards, sugarcane, rangeland, and other noncrop sites in 1985 [1]. This regulatory history does not constitute a direct differentiation of methyl 2,4,5-trichlorobenzoate from its analogs, but it provides essential background for researchers considering agrochemical applications or environmental fate studies involving this compound class.

Regulatory status Herbicide EPA

Methyl 2,4,5-Trichlorobenzoate – Recommended Application Scenarios Based on Evidence


Electroorganic Synthesis and Site-Selective Functionalization

Methyl 2,4,5-trichlorobenzoate is suitable for electroreduction studies where the regioselectivity of dechlorination is of interest. The 2,4,5-substitution pattern yields a unique dechlorination pathway distinct from other trichlorobenzoate isomers, making it a valuable substrate for investigating structure-reactivity relationships in electroorganic synthesis [1]. Researchers developing site-selective functionalization methods for polychlorinated aromatics should consider this compound as a model substrate.

Antimicrobial Screening and Biofilm Inhibition Research

The compound can be employed as a reference standard or lead scaffold in antimicrobial screening programs, particularly for biofilm inhibition assays against Enterococcus faecalis, where an IC50 of 125 μM has been documented [1]. This quantitative benchmark enables comparative evaluation of novel antimicrobial candidates.

Agrochemical Lead Discovery and Nematicide Development

Given its reported activity against nematodes, insects, and soil-borne plant pathogens, methyl 2,4,5-trichlorobenzoate may serve as a starting point for agrochemical lead optimization programs [1]. However, researchers should note that quantitative efficacy data (LC50, EC50) is not available in the reviewed sources, and further validation is required before committing to large-scale procurement for agrochemical development.

Organic Synthesis Building Block for Chlorinated Aromatic Derivatives

The compound functions as a versatile precursor for synthesizing more complex organic molecules via nucleophilic aromatic substitution and other transformations enabled by the three chlorine substituents [1]. Its methyl ester functionality also provides a handle for hydrolysis to the free acid or transesterification, expanding its synthetic utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,4,5-trichlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.